molecular formula C18H21O2P B6591255 (R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-28-6

(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B6591255
CAS RN: 1338454-28-6
M. Wt: 300.3 g/mol
InChI Key: DGMHHZSVDWJVQF-NRFANRHFSA-N
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Description

“®-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a complex organic compound that contains several functional groups. The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . The 2-methoxyphenyl group is a chemoselective multitasking reagent often used for amine protection/deprotection sequences .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. The tert-butyl group could be introduced using various chemical transformations . The 2-methoxyphenyl group could be introduced using a chemoselective multitasking reagent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The crowded structure of the tert-butyl group could influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the unique reactivity patterns of the tert-butyl and 2-methoxyphenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the properties of its functional groups. For example, the tert-butyl group is known for its unique reactivity patterns , and the 2-methoxyphenyl group is a chemoselective multitasking reagent .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. The tert-butyl and 2-methoxyphenyl groups could play key roles in its interactions with other molecules .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as organic synthesis or medicinal chemistry. The unique properties of the tert-butyl and 2-methoxyphenyl groups could make this compound useful for a variety of purposes .

properties

IUPAC Name

(3R)-3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMHHZSVDWJVQF-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

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